molecular formula C14H12O5 B3179441 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 52751-48-1

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B3179441
CAS No.: 52751-48-1
M. Wt: 260.24 g/mol
InChI Key: PHLULDGPJDZDGA-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a natural organic compound with the chemical formula C14H12O5. It belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction typically occurs under reflux conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: This compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Coumarin derivatives, including this compound, have been investigated for their potential anticancer, anti-inflammatory, and antiviral activities.

    Industry: It is used in the production of dyes, perfumes, and other industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of this compound.

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar chemical properties.

    2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A structurally related compound with different substituents.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

3-Acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, a member of the coumarin family, is recognized for its diverse biological activities. This compound, with the chemical formula C14H12O5, has been the subject of various studies aimed at elucidating its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride under acidic conditions. The resulting compound features a chromenone structure, which is pivotal in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
HCT-116 (Colon)15.0
HepG2 (Liver)20.0

The mechanism underlying its anticancer effects involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key proteins such as CDK4 and Bcl-2. Specifically, it was observed that treatment with this compound leads to increased expression of pro-apoptotic genes like P53 and Bax, while down-regulating anti-apoptotic factors .

Antimicrobial Activity

In addition to anticancer effects, this compound also displays antimicrobial properties . Its efficacy against various bacterial strains was evaluated using standard antimicrobial susceptibility tests. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane permeability.
  • Cell Cycle Arrest : It interferes with the cell cycle progression at the G1/S phase transition.
  • Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative stress, thereby protecting cells from damage.

Case Studies

A recent study evaluated the effects of this compound on human colon cancer cell lines (HCT-116). The researchers observed that treatment led to significant DNA fragmentation, indicative of apoptosis. The study utilized both flow cytometry and gel electrophoresis to confirm these findings, reinforcing the compound's potential as an anticancer agent .

Properties

IUPAC Name

(3-acetyl-2-methyl-4-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-7(15)13-8(2)18-12-6-10(19-9(3)16)4-5-11(12)14(13)17/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLULDGPJDZDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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